Ethyl 6-bromo-4-formyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-4-formyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate: is a complex organic compound belonging to the benzofuran family Benzofurans are characterized by their fused benzene and furan rings, and this particular compound features additional functional groups such as bromo, formyl, hydroxy, and phenyl groups
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of this compound often begins with the bromination of a benzofuran derivative. Bromination can be achieved using reagents like bromine (Br2) in the presence of a suitable solvent such as dioxane[_{{{CITATION{{{_1{Formylation of 5-hydroxybenzofuran derivatives and synthesis of furo- 3,2-.
Formylation: The formyl group at the 4-position is typically introduced via the Duff reaction, which involves the use of hexamine and formic acid[_{{{CITATION{{{_1{Formylation of 5-hydroxybenzofuran derivatives and synthesis of furo- 3,2-.
Hydroxylation: The hydroxy group at the 5-position can be introduced through various hydroxylation methods, often involving oxidizing agents.
Phenyl Group Introduction: The phenyl group at the 2-position is usually introduced through a Friedel-Crafts acylation reaction using phenyl chloride and an aluminum chloride catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring that reaction conditions are optimized for yield and purity. This includes careful control of temperature, pressure, and reaction times, as well as the use of industrial-grade reagents and equipment.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromo and formyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or aldehydes.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate: Lacks the bromo and formyl groups.
Ethyl 6-bromo-2-phenyl-1-benzofuran-3-carboxylate: Lacks the hydroxy and formyl groups.
Ethyl 4-formyl-2-phenyl-1-benzofuran-3-carboxylate: Lacks the bromo and hydroxy groups.
Uniqueness: The presence of both bromo and formyl groups in this compound makes it unique compared to its analogs, potentially leading to different reactivity and biological activity.
Ethyl 6-bromo-4-formyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 6-bromo-4-formyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-2-23-18(22)15-14-11(9-20)16(21)12(19)8-13(14)24-17(15)10-6-4-3-5-7-10/h3-9,21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBGEQYHSUPDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C(=C21)C=O)O)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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